1H-Pyrazole-3,5-dimethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

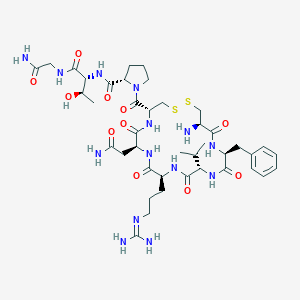

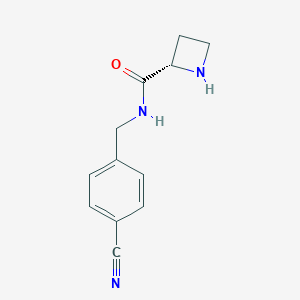

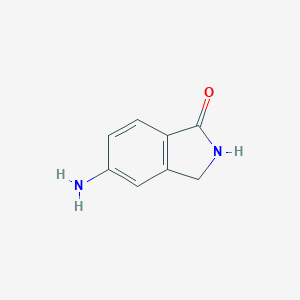

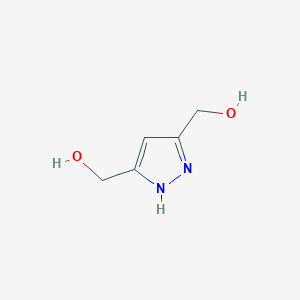

1H-Pyrazole-3,5-dimethanol is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and analytical reagents .

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives typically involves the condensation of diketones with hydrazine. For instance, 3,5-diaryl-1H-pyrazoles can be synthesized by condensing 1,3-diketones with hydrazine in ethanol . Another method involves the Claisen condensation of aryl methyl ketones with aromatic esters followed by cyclization with hydrazine monohydrate . Additionally, 1-(2-Arenethyl)-3,5-dimethyl-1H-pyrazoles can be obtained through the Wolff-Kishner reduction of corresponding arylethanones .

Molecular Structure Analysis

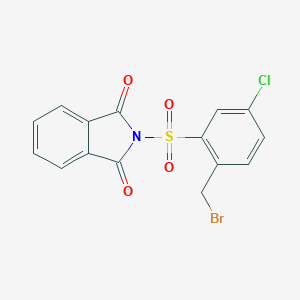

The molecular structure of 1H-pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, IR, NMR spectroscopy, and mass spectrometry. For example, the X-ray crystal structure analysis of certain derivatives shows that they can exist as tautomers and form dimers through intermolecular hydrogen bonds . The planarity of the pyrazole ring and the dihedral angles between the pyrazole and other substituent rings are also key structural features .

Chemical Reactions Analysis

1H-pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, they can undergo electrophilic substitution reactions, as seen in the synthesis of tetradentate antipyrine derivatives . They can also form intermolecular hydrogen bonds, which contribute to the dimerization process in solution and affect their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are influenced by their molecular structure. They are generally crystalline substances that are soluble in organic solvents but insoluble in water . Their intermolecular hydrogen bonding capabilities lead to the formation of dimers and higher-order structures, which can be observed in their crystal packing . The presence of substituents such as phenyl, methyl, or methoxy groups can affect their antibacterial potential and DNA photocleavage activity . Additionally, the electronic properties, such as molecular electrostatic potential and nonlinear optical properties, can be studied using computational methods like DFT to understand their reactivity and interactions with other molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactive Potential

Pyrazole derivatives, including compounds related to 1H-Pyrazole-3,5-dimethanol, have been extensively studied for their synthesis methods and wide range of bioactive properties. These compounds are recognized for their roles in medicinal chemistry, serving as pharmacophores with applications in anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and other therapeutic areas. The significance of pyrazole derivatives in medicinal chemistry is highlighted by the success of pyrazole COX-2 inhibitors, emphasizing the importance of these heterocycles. The synthesis involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine, under conditions that may include microwave irradiation to achieve potential yields of heterocyclic pyrazoles (Dar & Shamsuzzaman, 2015).

Applications in Drug Discovery

Pyrazole derivatives, including those structurally related to 1H-Pyrazole-3,5-dimethanol, have been identified as core structures in a myriad of compounds showing significant pharmaceutical activities. The diversity in their application ranges from anticancer, CNS agents, anti-infectious, anti-inflammatory agents, to CRF1 antagonists and radiodiagnostics. Their structure-activity relationship (SAR) studies have garnered attention, leading to the derivation of many lead compounds for various disease targets, indicating room for further exploration and development of potential drug candidates (Cherukupalli et al., 2017).

Organophosphorus Chemistry

The study of organophosphorus azoles, including pyrazoles, has provided detailed insights into the stereochemical structure of these compounds using NMR spectroscopy and quantum chemistry. This research is particularly relevant in understanding the tetra-, penta-, and hexacoordinated phosphorus atoms in phosphorylated N-vinylazoles and their Z/E isomerization. Such studies are essential for designing more active biological agents and exploring new applications in organic synthesis and material science (Larina, 2023).

Multicomponent Synthesis for Bioactive Derivatives

Recent developments in the synthesis of biologically active molecules containing the pyrazole moiety via multicomponent reactions (MCRs) highlight the efficiency and versatility of these methods. The focus on pot, atom, and step economy (PASE) synthesis emphasizes the importance of pyrazole derivatives in drug discovery and development. Such approaches have led to the discovery of pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, among others, showcasing the scaffold's therapeutic potential (Becerra et al., 2022).

Safety And Hazards

Zukünftige Richtungen

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The future directions for 1H-Pyrazole-3,5-dimethanol specifically are not found in the available resources.

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)-1H-pyrazol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-2-4-1-5(3-9)7-6-4/h1,8-9H,2-3H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMYSBRDJZPNNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400406 |

Source

|

| Record name | 1H-Pyrazole-3,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole-3,5-dimethanol | |

CAS RN |

142179-08-6 |

Source

|

| Record name | 1H-Pyrazole-3,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)